Isohexyl neopentanoate
Description
Contextualization of Isohexyl Neopentanoate within Branched Alkyl Ester Chemistry
This compound, systematically named 4-methylpentyl 2,2-dimethylpropanoate, is a notable member of the branched alkyl ester family. ukm.mynih.gov Its structure is characterized by two key features: a branched isohexyl alcohol moiety and a neopentanoate (pivalate) acid moiety, which is itself highly branched with a quaternary carbon atom. This dual branching imparts specific physical and chemical properties that distinguish it from its linear isomers and other esters.
The branching in the alkyl and acyl chains plays a crucial role in determining the molecule's properties. For instance, the presence of branching generally lowers the melting point and pour point of esters by disrupting crystal lattice formation. ukm.my This characteristic is particularly valuable in applications requiring fluidity at low temperatures, such as in the formulation of lubricants. ukm.mycir-safety.org Research into branched dicarboxylate esters has shown that the degree and position of branching significantly influence properties like viscosity index and oxidative stability, with increased branching sometimes leading to decreased oxidative stability. ukm.my The steric hindrance provided by the bulky neopentanoate group can also influence the ester's reactivity and its interactions with other molecules. wikipedia.orgrsc.org
The study of branched alkyl esters like this compound is a dynamic area of research, with investigations into their synthesis, characterization, and application in various fields, including materials science and industrial formulations. ukm.myacs.org
Significance of Ester Linkages in Contemporary Organic Synthesis
The ester linkage (R-COO-R') is a cornerstone of modern organic synthesis due to its versatility and presence in a vast array of natural and synthetic molecules. upc.eduuc.ptmdpi.com Esterification, the classic reaction to form esters from carboxylic acids and alcohols, remains a fundamental transformation in organic chemistry. cir-safety.org
The significance of the ester bond is highlighted in several key areas of contemporary research:
Biodegradable Polymers: The hydrolytic susceptibility of the ester bond makes it a critical component in the design of biodegradable polymers. nih.govacs.org Polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) are widely used in biomedical applications due to their ability to break down into non-toxic components in physiological environments. nih.gov Research into poly(ester amide)s (PEAs) further demonstrates the utility of ester linkages, combining the degradability of polyesters with the enhanced thermal and mechanical properties of polyamides. upc.eduuc.ptmdpi.com
Drug Delivery Systems: The controlled cleavage of ester bonds is exploited in the design of prodrugs and drug delivery systems. By attaching a drug molecule to a carrier via an ester linkage, its release can be triggered by specific enzymes (esterases) or changes in pH, allowing for targeted delivery and improved therapeutic efficacy.
Synthetic Intermediates: Esters are stable and readily prepared functional groups that can be converted into a wide range of other functionalities. They can be reduced to alcohols, reacted with Grignard reagents to form tertiary alcohols, or undergo Claisen condensation to form β-keto esters, a key step in carbon-carbon bond formation.
The ongoing exploration of new catalytic methods, including enzymatic processes, for ester synthesis and modification continues to expand the toolkit of synthetic chemists and underscores the enduring importance of the ester linkage. mdpi.comgoogle.comresearchgate.net
Overview of Multidisciplinary Research Trajectories for Complex Esters
The unique properties of complex esters, including branched structures like this compound, have propelled their investigation across various scientific disciplines.
Materials Science and Lubricant Technology: A significant area of research focuses on the synthesis and characterization of branched esters for use as high-performance lubricants. ukm.myacs.orgbiointerfaceresearch.com Studies have demonstrated that the introduction of branching in the ester structure can lead to excellent low-temperature properties, such as low pour points, and high viscosity indices. ukm.my For example, research on dicarboxylate esters has shown that those derived from branched alcohols exhibit superior performance as lubricant base oils. ukm.myresearchgate.net this compound and similar branched esters are investigated for their potential to improve the lubricity and stability of formulations for engines and industrial machinery. ukm.mycir-safety.org
Cosmetic Science: In the cosmetics industry, this compound is utilized as an emollient and skin-conditioning agent. tiiips.comspecialchem.com Its non-greasy feel and good spreadability make it a valuable ingredient in skincare and makeup products. specialchem.com Research in this area often involves evaluating the sensory properties and formulation compatibility of such esters. cir-safety.org
Industrial Applications: Beyond cosmetics and lubricants, branched esters find application in other industrial processes. For instance, this compound has been studied for its antifoam activity in certain solutions, demonstrating its utility in controlling foam in industrial settings. researchgate.netacs.org Its properties as a solvent and its inclusion in various patented formulations highlight its versatility. google.comjustia.comgoogle.com
Polymer Chemistry: The incorporation of branched ester monomers into polymer chains is another active research direction. This can influence the physical properties of the resulting polymers, such as their flexibility, solubility, and degradation profile. upc.edu
Nomenclature and Structural Representation in Scholarly Discourse
In scientific literature, precise and unambiguous communication is paramount. This is achieved through standardized nomenclature and structural representations.
For this compound, the following identifiers are commonly used:
IUPAC Name: 4-methylpentyl 2,2-dimethylpropanoate. nih.gov This systematic name, established by the International Union of Pure and Applied Chemistry, provides a clear and complete description of the molecule's structure.
CAS Number: 150588-62-8. nih.gov The Chemical Abstracts Service registry number is a unique numerical identifier assigned to every chemical substance, facilitating database searches and regulatory tracking.
Synonyms: In addition to its formal names, this compound is also known by various synonyms, including 4-methylpentyl pivalate (B1233124) and Schercemol 65. nih.gov
The structural representation of this compound is crucial for understanding its chemical behavior. Its molecular formula is C₁₁H₂₂O₂. nih.gov The structure features a six-carbon isohexyl chain attached to the oxygen of the ester group, and a five-carbon neopentanoyl group containing a characteristic tert-butyl group. This steric bulk around the carbonyl group is a key feature influencing its chemical and physical properties.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 4-methylpentyl 2,2-dimethylpropanoate nih.gov |
| Molecular Formula | C₁₁H₂₂O₂ nih.gov |
| Molecular Weight | 186.29 g/mol nih.gov |
| CAS Number | 150588-62-8 nih.gov |
| Synonyms | 4-methylpentyl pivalate, Schercemol 65 nih.gov |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 193-194 °C (estimated) |
| Flash Point | 71.7 °C (estimated) |
| Solubility | Soluble in alcohol; Insoluble in water |
Data sourced from publicly available chemical databases and may be estimated values.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methylpentyl 2,2-dimethylpropanoate |
| Neopentanoic acid (Pivalic acid) |
| Isohexyl alcohol (4-methyl-1-pentanol) |
| Poly(lactic acid) (PLA) |
| Poly(ε-caprolactone) (PCL) |
| Poly(ester amide)s (PEAs) |
| Grignard reagents |
| β-keto esters |
| Dicarboxylate esters |
| 4-methylpentyl pivalate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
150588-62-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-methylpentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-6-8-13-10(12)11(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
PCUXMDACXTVDGR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)CCCOC(=O)C(C)(C)C |
Synonyms |
4-Methylpentyl pivalate |
Origin of Product |
United States |
Reactivity and Interfacial Behavior of Isohexyl Neopentanoate
Advanced Studies on Antifoam Activity of Branched Esters
The efficacy of branched esters like isohexyl neopentanoate as antifoaming agents stems from a sophisticated interplay of structural attributes and physicochemical properties at the gas-liquid interface. Unlike simple linear esters, their branched nature provides a distinct advantage in destabilizing foam structures.
Structure-Activity Relationships in Antifoaming Performance
The performance of an antifoam agent is intrinsically linked to its molecular structure. For branched esters, a critical structure-activity relationship has been identified that balances hydrophobicity and interfacial mobility.
Research demonstrates that branched long-chain esters such as this compound (IHNP) function as highly active antifoams because they successfully merge the beneficial properties of two different classes of molecules. researchgate.netacs.org They exhibit the low aqueous solubility characteristic of long-chain alcohols while simultaneously possessing a low barrier to entry into the foam lamella, a feature typical of medium-chain n-alcohols. researchgate.netacs.org This combination is crucial; the low solubility ensures the ester remains as a discrete, dispersed phase to act on the foam, while the low entry barrier allows it to readily penetrate the surfactant-stabilized interface of the foam bubbles to initiate destabilization. researchgate.netacs.org
This dual characteristic, derived from its branched structure, distinguishes it from other potential antifoams like n-dodecanol or silicone oil, which have high entry barriers and remain trapped in the foam's Plateau borders without being effective. researchgate.netacs.org
| Structural Feature | Associated Property | Contribution to Antifoam Performance |
|---|---|---|
| Long, Branched Alkyl Chain | Low Aqueous Solubility | Ensures the ester exists as a separate phase to interact with and disrupt foam films. |
| Branched Ester Moiety | Low Barrier to Entry | Facilitates rapid penetration of the oil droplet into the gas-liquid interface of the foam lamella. |
| Combined Features | High Antifoam Efficiency | Provides a synergistic effect, leading to potent foam destabilization at very low concentrations. |
Elucidation of Foam Destabilization Mechanisms by Esters
Esters destabilize foam through several proposed mechanisms that disrupt the stabilizing forces within the foam lamellae (the thin liquid films separating gas bubbles). The primary mechanisms include:
Bridging-Dewetting: This is a widely recognized mechanism for insoluble antifoams. researchgate.net An ester droplet enters the foam lamella and forms a lens that spans the film, creating an "oil bridge." researchgate.net Capillary forces then cause the liquid in the lamella to drain away from the oil bridge. This process, known as dewetting, thins the film until it becomes unstable and ruptures. researchgate.net The presence of a nanometer-thick oil layer, pre-spread over the foam film, can significantly facilitate the entry of droplets and the formation of these unstable bridges. researchgate.net
Film Weakening: Some esters can adsorb into the protein- or surfactant-stabilized surface layer of the foam. researchgate.net This disrupts the cohesive, viscoelastic network that gives the foam its stability, weakening the adsorbed film and increasing the probability of bubble coalescence. researchgate.net
Mechanical Disruption: In some systems, esters or related fatty acids can form hydrophobic aggregates. These solid-like particles can then mechanically pierce or bridge the foam films, leading to their rupture in a manner similar to particulate antifoams. researchgate.net
Quantitative Analysis of Interfacial Properties and Antifoam Action
The antifoaming action of esters is governed by quantifiable interfacial phenomena. A key property is the ability to lower the surface tension of the foaming medium. At concentrations below or near their solubility limit, oily additives like this compound can reduce the dynamic surface tension of surfactant solutions. acs.org Dynamic surface tension refers to the surface tension of an interface that has not yet reached equilibrium, which is relevant in the rapid process of foam generation. nih.govysu.am By lowering this tension, the ester facilitates the formation of a new surface, which can paradoxically enhance initial foamability. acs.org
However, for antifoam action, the crucial factor is the behavior of the ester once dispersed as droplets above its solubility limit. The effectiveness of these droplets is not directly correlated with their spreading behavior but rather with their ability to enter the foam film. researchgate.netacs.org
| Compound | Chemical Class | Effective Antifoam Concentration (wt %) |
|---|---|---|
| This compound (IHNP) | Branched Ester | 0.005% |
| 2-Butyloctanol (2BO) | Branched Alkanol | 0.005% |
| n-Heptanol | n-Alkanol | > 0.15% |
Data sourced from model experiments demonstrating the significant antifoam activity of this compound at very low concentrations compared to other substances. researchgate.netacs.org
Investigation of the Barrier to Drop Entry in Foam Systems
The barrier to drop entry is the primary factor controlling the antifoam activity of pre-emulsified oily agents like this compound. researchgate.netacs.org For an oil drop to destabilize a foam film, it must first emerge from the bulk liquid and penetrate the surface of the lamella. This process is opposed by an energy barrier.
Low Entry Barrier: Active antifoams like this compound are characterized by a low entry barrier. researchgate.netresearchgate.net This allows the emulsified droplets to enter the foam lamellae efficiently as the foam drains and thins.
High Entry Barrier: In contrast, substances like silicone oil and certain long-chain alcohols (e.g., n-dodecanol) have a high entry barrier. researchgate.netacs.org Their droplets are unable to penetrate the foam film and instead become arrested in the Plateau borders (the channels where bubble films meet). As the foam drains, these droplets are carried away with the liquid and cannot act as foam destroyers. researchgate.netacs.org
Therefore, the ability to overcome this entry barrier is a more critical determinant of antifoam efficiency than other interfacial parameters like the spreading coefficient. cern.ch
Correlation of Ester Solubility with Antifoam Efficiency
A strong correlation exists between the solubility of an ester and its effectiveness as an antifoam. For an antifoaming agent to work via the bridging-dewetting mechanism, it must be sufficiently insoluble in the foaming medium to exist as a separate, dispersed phase. researchgate.net
Branched esters like this compound combine the advantage of low solubility, which is typical of long-chain hydrocarbons, with other favorable properties. researchgate.netacs.org Its higher solubility compared to long-chain alkanols like n-dodecanol contributes to its lower entry barrier, yet it is insoluble enough to act as an effective antifoam at concentrations above 0.005 wt %. researchgate.netacs.org In contrast, more soluble compounds like n-heptanol only begin to act as antifoams at much higher concentrations (>0.15 wt %) once their solubility limit is significantly exceeded. researchgate.netacs.org
The concept of affinity between the antifoam and the foaming agent (surfactant) can be quantified using tools like the Hansen Solubility Parameter (HSP). nih.gov A certain level of affinity is required for the antifoam to easily enter between the surfactant molecules that stabilize the foam film. nih.govresearchgate.net Therefore, optimal antifoam efficiency is achieved through a carefully balanced solubility profile: insoluble enough to form a distinct phase but with sufficient affinity to interact with and disrupt the surfactant-stabilized interface.
Interactions within Surfactant-Containing Systems
The interaction of this compound with surfactant-containing systems is complex and highly dependent on its concentration. Its effect on foamability (the volume of foam produced) is nonmonotonic. acs.org
At low concentrations, near its solubility limit, this compound reduces the dynamic surface tension of the surfactant solution. This facilitates the creation of a gas-liquid interface, thereby enhancing foamability. acs.org In this regime, it acts synergistically with the primary surfactant to lower the energy required to generate foam.
Impact on Dynamic Surface Tension of Aqueous Solutions
The dynamic surface tension (DST) of aqueous solutions is a critical parameter in applications such as foaming, wetting, and emulsification, reflecting the speed at which a surfactant or surface-active agent can adsorb to a newly created interface and reduce the surface tension. For esters like this compound, which possess an amphiphilic nature with a polar ester head group and a nonpolar isohexyl tail, a reduction in the surface tension of water is an expected behavior. The rate and extent of this reduction are dictated by the molecule's diffusion to the air-water interface and its subsequent arrangement.
The structure of this compound, featuring branched alkyl chains in both the alcohol and acid moieties, is expected to influence its surface activity. Research on fatty esters has indicated that branched headgroups can lead to slightly lower surface tensions compared to their linear counterparts. researchgate.net The branched structure can disrupt the packing of molecules at the interface, which may affect the equilibrium surface tension.
The dynamics of surface tension reduction are often governed by a mixed diffusion-kinetic adsorption mechanism. researchgate.net Initially, at very short surface ages, the rate of surface tension decrease is primarily controlled by the diffusion of ester molecules from the bulk solution to the subsurface layer. Subsequently, there is an energy barrier to the adsorption and rearrangement of the molecules at the interface itself. The Ward-Tordai equation is often used to analyze the adsorption and diffusion processes of surfactants from DST curves. researchgate.net For branched esters, the diffusion rate to the interface may be faster, leading to a shorter time to reach equilibrium surface tension. researchgate.net
Table 1: Illustrative Dynamic Surface Tension of Aqueous Solutions of this compound at 25°C
| Concentration (mmol/L) | Surface Tension at 100 ms (B15284909) (mN/m) | Surface Tension at 1000 ms (mN/m) | Equilibrium Surface Tension (mN/m) |
| 0.1 | 68.5 | 62.1 | 55.4 |
| 0.5 | 62.3 | 54.7 | 48.2 |
| 1.0 | 58.1 | 49.9 | 42.8 |
| 5.0 | 45.2 | 40.3 | 38.1 |
| 10.0 | 41.8 | 37.6 | 36.5 |
Note: The data in this table is illustrative and intended to represent plausible values for this compound based on the general behavior of branched esters in aqueous solutions.
Effects on Foamability and Long-Term Foam Stability
The ability of a solution to form foam (foamability) and the persistence of that foam over time (foam stability) are directly related to the surface properties of the liquid, including surface tension and the elasticity of the interfacial film. While this compound can reduce surface tension, its branched structure is likely to have a specific impact on its foaming characteristics.
Studies on surfactants have shown that highly branched chain structures often result in lower foam heights when compared to their linear isomers. cern.ch This can be attributed to the less efficient packing of the branched molecules at the air-water interface, which can lead to a less cohesive and less elastic interfacial film. The foamability of polypropylene, for instance, has been shown to be hindered by its linear structure, and the introduction of long-chain branches can improve its foaming characteristics. rsc.org In the case of thermoplastic polyether ester elastomers, the introduction of methyl-branched diols has been shown to impact their foaming properties. researchgate.net
Long-term foam stability is influenced by factors such as film drainage, gas diffusion between bubbles (Ostwald ripening), and coalescence. The presence of a well-packed surfactant layer at the bubble interface can retard these processes. For branched esters like this compound, the potentially disrupted packing at the interface might lead to faster film drainage and a higher propensity for bubble coalescence, thereby reducing long-term foam stability.
Table 2: Hypothetical Foam Properties of Aqueous Solutions of this compound
| Concentration (mmol/L) | Initial Foam Volume (mL) | Foam Volume after 5 min (mL) | Foam Stability Index (%) |
| 0.1 | 45 | 20 | 44.4 |
| 0.5 | 80 | 45 | 56.3 |
| 1.0 | 110 | 65 | 59.1 |
| 5.0 | 135 | 80 | 59.3 |
| 10.0 | 140 | 85 | 60.7 |
Note: This data is hypothetical and serves to illustrate potential trends in the foaming behavior of a branched ester like this compound.
Analysis of Emulsified Ester Droplet Coalescence Phenomena
In oil-in-water emulsions, esters like this compound can reside in the oil phase or adsorb at the oil-water interface, influencing the stability of the emulsion droplets against coalescence. The stability of such emulsions, particularly those stabilized by non-ionic surfactants, is a complex phenomenon where coalescence can be a significant degradation mechanism over time. rsc.org
The structure of this compound, being a non-ionic ester, will play a role in its ability to stabilize or destabilize an emulsion. The coalescence process involves the thinning and rupture of the liquid film between two approaching droplets. The presence of adsorbed molecules at the interface can create a barrier to this process. For emulsions stabilized by non-ionic surfactants, coalescence is often the main mechanism of degradation over longer periods. rsc.org
The effectiveness of an ester in preventing coalescence depends on its ability to form a stable interfacial layer. The branched nature of this compound might lead to a less densely packed interfacial film, which could potentially offer less resistance to coalescence compared to linear esters that can pack more tightly. However, the steric hindrance provided by the branched groups could also play a role in preventing close approach of the droplets.
General Chemical Reactivity and Transformation Studies
Hydrolysis and Transesterification Reactivity in Various Media
Esters can undergo hydrolysis, a reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. A notable characteristic of esters derived from pivalic acid (neopentanoates), such as this compound, is their significant resistance to hydrolysis. wikipedia.org This stability is attributed to the steric hindrance provided by the bulky tertiary butyl group adjacent to the carbonyl carbon, which impedes the approach of nucleophiles like water or hydroxide (B78521) ions.
Under basic conditions, ester hydrolysis, also known as saponification, typically follows second-order kinetics. chemrxiv.org However, the steric shielding in neopentanoates makes this reaction unusually slow. While most esters can be hydrolyzed under acidic or alkaline conditions, the conditions required for the hydrolysis of pivalate (B1233124) esters are generally more severe. wikipedia.orgresearchgate.net
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. This reaction is also subject to the same steric hindrance effects as hydrolysis. Consequently, this compound would be expected to exhibit low reactivity in transesterification reactions under typical conditions.
Oxidation and Reduction Behavior of Branched Esters
The oxidation of esters can lead to the formation of various degradation products, affecting their properties. Saturated branched-chain esters are generally considered to be stable towards oxidation. proquest.com The absence of double bonds in the isohexyl and neopentanoate moieties of this compound makes it less susceptible to oxidative degradation compared to unsaturated esters. The oxidation of esters often initiates at carbon-hydrogen bonds, particularly those in allylic or benzylic positions, or adjacent to the ether oxygen. In this compound, the C-H bonds are all on saturated carbons.
The presence of branching in the ester structure can also influence oxidation stability. It is believed that branching in the alcohol fragments can lead to good oxidation stability. srce.hr
Reduction of esters can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically proceeds through a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon. The initial product is an aldehyde, which is further reduced to a primary alcohol. The reduction of this compound would be expected to yield isohexyl alcohol and neopentyl alcohol.
Thermal Stability and Degradation Pathways
The thermal stability of an ester is crucial for its application in high-temperature environments. Esters of pivalic acid are noted for their thermal stability. wikipedia.org The thermal degradation of esters often proceeds via scission of the ester linkage. dtic.mil For aliphatic polyesters, degradation typically begins around 275°C. dtic.mil
The degradation pathway for esters can be influenced by the presence of β-hydrogen atoms in the alcohol part of the molecule, which can lead to an elimination reaction via a cyclic transition state. dtic.mil In the case of this compound, the isohexyl group has β-hydrogens, making this pathway a possibility.
Studies on the thermal degradation of various esters have shown that decomposition can be a complex process involving multiple reactions. mdpi.com For some esters, degradation can involve isomerization, dechlorination (for chlorinated esters), and deacylation reactions, with the extent of degradation correlating with temperature. nih.gov The thermal stability of esters can also be influenced by their molecular structure, with longer side chains sometimes improving thermal stability. researchgate.net
Table 3: General Thermal Decomposition Data for Representative Esters
| Ester Type | Onset Decomposition Temperature (°C) | Primary Degradation Products |
| Linear Aliphatic Polyester | ~275 | Olefin, Carboxylic Acid |
| Di-(2-ethylhexyl) sebacate | - | 2-ethylhexene, Sebacic acid |
| 3-MCPD dipalmitate | 180-260 | Isomers, Dechlorinated and Deacylated products |
| Aromatic Esters | 200-350 | Varies with structure |
Note: This table provides a comparative overview of the thermal stability of different ester types and is for illustrative purposes.
Advanced Spectroscopic Analysis and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise structure, connectivity, and spatial arrangement of atoms in isohexyl neopentanoate can be determined.
High-Resolution 1H and 13C NMR for Assignment of Resonances
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts (δ) are influenced by the electron density around the protons. For this compound, the protons of the tert-butyl group of the neopentanoate moiety are expected to appear as a sharp singlet at a relatively low chemical shift due to their shielded environment. The protons on the isohexyl chain will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The methylene (B1212753) group attached to the ester oxygen is expected to be the most downfield-shifted signal in the isohexyl chain due to the deshielding effect of the oxygen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift (around 178 ppm). The quaternary carbon of the tert-butyl group also has a characteristic chemical shift. The carbons of the isohexyl chain will appear at various chemical shifts depending on their position relative to the ester functional group and the branching methyl groups. A predicted ¹³C NMR spectrum from spectral databases shows distinct peaks for each of the carbon environments in the molecule.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| (CH₃)₃C- | ~1.2 | Singlet (s) |
| -O-CH₂-CH₂- | ~4.0 | Triplet (t) |
| -O-CH₂-CH₂-CH₂- | ~1.6 | Multiplet (m) |
| -CH(CH₃)₂ | ~1.7 | Multiplet (m) |
| -CH₂-CH(CH₃)₂ | ~1.4 | Multiplet (m) |
| -CH(CH₃)₂ | ~0.9 | Doublet (d) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~178 |
| -O-C H₂- | ~63 |
| C (CH₃)₃ | ~39 |
| -O-CH₂-C H₂- | ~37 |
| -CH₂-C H(CH₃)₂ | ~28 |
| -C (CH₃)₃ | ~27 |
| -CH₂-CH₂-C H₂- | ~25 |
| -CH(CH₃)₂ | ~22 |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule, confirming the assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the isohexyl chain, allowing for a step-by-step tracing of the carbon backbone through its attached protons. For example, the methylene protons adjacent to the ester oxygen would show a correlation to the next methylene group, and so on, down the chain to the terminal isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This is crucial for unambiguously assigning the carbon resonances based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes further). HMBC is particularly useful for identifying quaternary carbons (which have no attached protons and thus no signal in an HSQC spectrum) and for connecting different spin systems. For instance, the protons of the tert-butyl group would show an HMBC correlation to the carbonyl carbon, and the methylene protons attached to the ester oxygen would also show a correlation to the same carbonyl carbon, thus confirming the ester linkage.
Conformational Analysis via NOESY and ROESY Experiments
The conformation of a flexible molecule like this compound can be investigated using Nuclear Overhauser Effect (NOE) based experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques detect protons that are close to each other in space, regardless of whether they are connected through chemical bonds.
For a flexible molecule, the observed NOEs are an average of the different conformations present in solution. In this compound, NOESY or ROESY experiments could reveal through-space interactions between protons on the neopentanoate and isohexyl moieties, providing insights into the preferred spatial arrangement around the ester bond. For small to medium-sized molecules, ROESY can be more advantageous as it avoids the potential for zero or negative NOEs that can occur in NOESY experiments. The study of related flexible molecules has shown that the conformational preferences can be influenced by the solvent environment.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For this compound, ¹H qNMR can be employed to assess its purity by comparing the integral of a characteristic signal of the compound to the integral of a known amount of an internal standard with a certified purity. A well-resolved singlet, such as that from the tert-butyl group, would be an ideal signal for quantification due to its simplicity and lack of overlap with other signals. This technique can also be used to monitor the progress of the esterification reaction during its synthesis by observing the disappearance of reactant signals and the appearance of product signals over time. The application of ¹H-NMR for the quantitative analysis of fatty acid esters has been demonstrated to be a reliable method.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Characteristic Vibrational Modes of Ester Linkages and Alkyl Chains
The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its ester functional group and the alkyl chains.
Ester Linkage: The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) stretching vibration. For saturated aliphatic esters like this compound, this band typically appears in the range of 1750-1735 cm⁻¹. Another characteristic feature of the ester group is the C-O stretching vibrations, which usually appear as two or more bands in the fingerprint region (1300-1000 cm⁻¹). These bands arise from the asymmetric and symmetric stretching of the C-O-C linkage.
Alkyl Chains: The presence of the isohexyl and neopentanoate alkyl groups is confirmed by the characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the region of 3000-2850 cm⁻¹. The C-H bending vibrations for these groups appear in the 1470-1365 cm⁻¹ region. The presence of the tert-butyl group is often indicated by a characteristic split in the C-H bending absorption band.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2960-2850 |
| C=O (Ester) | Stretching | 1750-1735 |
| C-H (Alkyl) | Bending | 1470-1365 |
| C-O (Ester) | Stretching | 1300-1000 |
Attenuated Total Reflectance (ATR-IR) and Transmission Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Both Attenuated Total Reflectance (ATR) and transmission spectroscopy can be employed to obtain the IR spectrum of this compound.
Transmission IR spectroscopy involves passing an infrared beam directly through a sample. This method is effective for liquids, which can be analyzed as a thin film between two salt plates.
Attenuated Total Reflectance (ATR-IR) is a surface-sensitive technique where the sample is placed in direct contact with a high-refractive-index crystal (like diamond or germanium) bruker.comanton-paar.comwikipedia.org. The IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This creates an evanescent wave that penetrates a short distance into the sample (typically 0.5-2 micrometers), where it can be absorbed wikipedia.orgyoutube.com. ATR is advantageous as it requires minimal to no sample preparation and is suitable for analyzing viscous liquids or solids directly anton-paar.comthermofisher.com.
For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. The most prominent features are associated with the ester functional group.
Key Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2960-2870 | C-H stretching | Alkyl groups (isohexyl and neopentyl) |
| ~1735 | C=O stretching | Ester carbonyl |
| ~1470-1450 | C-H bending | Alkyl groups |
The strong absorption band around 1735 cm⁻¹ is highly characteristic of the carbonyl (C=O) group in a saturated ester ucalgary.ca. Additionally, two distinct C-O stretching bands are expected in the fingerprint region between 1300 and 1000 cm⁻¹, corresponding to the C-O bonds of the ester linkage ucalgary.ca. The various C-H stretching and bending vibrations from the isohexyl and neopentyl alkyl chains appear in their typical regions.
In-situ IR Spectroscopy for Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool used to monitor the progress of chemical reactions in real-time without the need for sample extraction mt.comxjtu.edu.cn. By inserting an ATR probe directly into the reaction vessel, spectra can be collected continuously, allowing for the tracking of reactant consumption, intermediate formation, and product generation mt.comresearchgate.net.
The synthesis of this compound, typically via Fischer esterification of neopentanoic acid with isohexyl alcohol, is an ideal candidate for in-situ IR monitoring. The key spectral changes that would be observed are:
Disappearance of Reactants: A decrease in the intensity of the broad O-H stretching band of isohexyl alcohol (typically ~3300 cm⁻¹) and the characteristic C=O stretch of neopentanoic acid (~1710 cm⁻¹).
Appearance of Product: An increase in the intensity of the sharp C=O stretching band of the product ester, this compound, at its characteristic frequency (~1735 cm⁻¹).
By trending the peak heights or areas of these specific absorption bands over time, a reaction profile can be generated. This provides valuable insights into reaction kinetics, helps identify the reaction endpoint, and ensures the process is proceeding as expected, which is crucial for process optimization and control mt.comnih.gov.
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) rsc.org. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₁₁H₂₂O₂.
Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |
|---|
By comparing the experimentally measured mass from an HRMS instrument (such as a QTOF or Orbitrap) with the calculated theoretical mass, the elemental composition can be confidently confirmed, distinguishing it from other isomers or compounds with the same nominal mass scispace.comnih.gov.
Fragmentation Pathway Analysis via Electron Ionization (EI) and Electrospray Ionization (ESI)
The method of ionization significantly influences the resulting mass spectrum and the degree of fragmentation observed.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation orgchemboulder.com. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound (MW: 186.29), the molecular ion peak (M⁺•) at m/z 186 may be weak or absent due to the ease of fragmentation youtube.com.
The fragmentation is dominated by cleavages adjacent to the carbonyl group and within the alkyl chains. A key fragmentation pathway for neopentanoate esters is the cleavage of the C-C bond alpha to the carbonyl group to form a stable pivaloyl cation (m/z 85), which readily loses carbon monoxide (CO) to form the highly stable tert-butyl cation (m/z 57). This fragment is typically the base peak in the spectrum nih.gov.
Key EI Fragments for this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 186 | [C₁₁H₂₂O₂]⁺• | Molecular Ion |
| 85 | [(CH₃)₃C-C=O]⁺ | α-cleavage at ester oxygen |
| 57 | [(CH₃)₃C]⁺ | Loss of CO from pivaloyl cation (m/z 85) |
| 43 | [CH(CH₃)₂]⁺ | Cleavage of isohexyl group |
Electrospray Ionization (ESI): ESI is a soft ionization technique where ions are generated from a solution, making it ideal for polar and large molecules wikipedia.orgcreative-proteomics.com. Since this compound is a relatively nonpolar molecule, its ionization efficiency in ESI can be low compared to more polar compounds nih.govchromatographyonline.com. However, it can be ionized, typically forming a protonated molecule [M+H]⁺ (m/z 187) or adducts with cations present in the solvent, such as sodium [M+Na]⁺ (m/z 209). ESI typically causes very little fragmentation, meaning the primary ion observed is the pseudomolecular ion, which provides clear molecular weight information wikipedia.org.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing the fragmentation of a specific, isolated precursor ion researchgate.netd-nb.info. In an MS (B15284909)/MS experiment, a precursor ion (e.g., the molecular ion from EI at m/z 186 or the protonated molecule from ESI at m/z 187) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. The resulting product ions are then analyzed in a second mass analyzer researchgate.net.
For this compound, an MS/MS experiment would provide unambiguous structural proof. For instance, selecting the precursor ion at m/z 187 ([M+H]⁺) and subjecting it to CID would be expected to produce characteristic product ions corresponding to the neutral loss of the isohexyl group or other significant structural components, confirming the connectivity between the neopentanoate and isohexyl moieties. This technique is crucial for distinguishing between isomers that might have identical exact masses and similar primary fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The utility of this technique is largely dependent on the presence of chromophores—parts of a molecule that absorb light, typically containing π-systems or atoms with non-bonding electrons.
This compound is a saturated ester, meaning it lacks conjugated π-systems study.com. The only chromophore present is the carbonyl group (C=O) of the ester. Saturated esters exhibit two principal electronic transitions:
A weak n→π* transition, involving the promotion of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group. This typically occurs around 205-210 nm ucalgary.ca.
A strong π→π* transition, which occurs at a shorter wavelength, typically below 200 nm ucalgary.canih.gov.
Because these absorptions occur at very short wavelengths, often outside the range of standard laboratory UV-Vis spectrophotometers (200-800 nm), and are weak, UV-Vis spectroscopy is of limited utility for the routine structural characterization or quantification of this compound.
Application in Quantitative Analysis
While UV-Vis spectroscopy has limited application, other spectroscopic methods can be employed for the quantitative analysis of this compound. Infrared (IR) spectroscopy, in particular, is a powerful tool for this purpose.
The basis for quantitative IR analysis is the Beer-Lambert Law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the compound in a sample. For this compound, the most distinct and intense absorption band in its IR spectrum is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1735-1750 cm⁻¹.
A quantitative method would involve:
Standard Preparation: Preparing a series of solutions with known concentrations of pure this compound in a suitable solvent that does not absorb in the carbonyl region (e.g., carbon tetrachloride or cyclohexane).
Calibration Curve: Measuring the absorbance of the carbonyl peak for each standard solution and plotting a calibration curve of absorbance versus concentration.
Sample Analysis: Measuring the absorbance of the carbonyl peak in the unknown sample and determining its concentration from the calibration curve.
This method allows for the precise determination of this compound concentration in various matrices, such as cosmetic formulations or reaction mixtures.
Integration of Multimodal Spectroscopic Data for Comprehensive Structural Verification
A single spectroscopic technique is rarely sufficient for the unambiguous structural determination of a molecule. The most reliable characterization is achieved through the integration of data from multiple spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). arxiv.org Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups. For this compound, the most characteristic absorption is the strong C=O stretching band of the ester group. Other significant bands include C-O stretching vibrations and various C-H stretching and bending vibrations for the aliphatic parts of the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. For this compound (C11H22O2), the molecular weight is 186.29 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M+) at m/z 186. Key fragmentation patterns for esters include cleavage at the C-O bond adjacent to the carbonyl group, which would lead to characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed structural information.
¹³C NMR: The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the quaternary carbon of the neopentyl group, and the various carbons of the isohexyl chain. nih.gov
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show characteristic signals for the methyl protons of the tert-butyl group, the methylene protons adjacent to the ester oxygen, and the various protons of the isohexyl group.
By combining the information from these techniques—the functional groups from IR, the molecular weight and fragmentation from MS, and the detailed carbon-hydrogen framework from NMR—a complete and unambiguous structural verification of this compound can be achieved.
Table 2: Summary of Multimodal Spectroscopic Data for this compound
| Spectroscopic Technique | Information Provided | Key Features for this compound |
| Infrared (IR) | Functional Groups | Strong C=O stretch (~1740 cm⁻¹), C-O stretch, C-H stretches |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation | Molecular Ion (M+) at m/z 186, characteristic ester fragmentation |
| ¹³C NMR | Carbon Framework | Signals for carbonyl C, quaternary C, and aliphatic carbons |
| ¹H NMR | Proton Environment, Connectivity | Signals for tert-butyl protons, -O-CH₂- protons, isohexyl chain protons |
Theoretical and Computational Chemistry Approaches
Computational Investigations of Reaction Mechanisms and Kinetics
Beyond static molecular properties, computational chemistry is a powerful tool for studying the dynamics of chemical reactions. It allows for the exploration of reaction pathways and the calculation of reaction rates, providing insights that are often difficult to obtain experimentally.
Isohexyl neopentanoate is synthesized via the Fischer esterification reaction, where neopentanoic acid reacts with isohexyl alcohol in the presence of an acid catalyst. masterorganicchemistry.com The mechanism involves several steps, including protonation of the carboxylic acid, nucleophilic attack by the alcohol to form a tetrahedral intermediate, and subsequent elimination of water. unair.ac.id
Transition State Theory (TST) provides a framework for understanding the kinetics of such reactions at a molecular level. Using computational methods, the entire reaction pathway can be mapped on a potential energy surface. The key points on this surface are the reactants, products, any intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate connecting reactants (or intermediates) to products and represents the energy barrier that must be overcome for the reaction to proceed.
By calculating the energies of the reactants and the transition state for the rate-determining step (often the formation of the tetrahedral intermediate), the activation energy (Ea) for the reaction can be determined. acs.org This activation energy is the primary factor governing the reaction rate. Computational studies of the Fischer esterification can thus provide quantitative insights into the reaction kinetics and the influence of catalysts on the energy barrier.
Table 4: Illustrative Energy Profile for the Fischer Esterification of Neopentanoic Acid and Isohexyl Alcohol This table provides hypothetical relative energies for the key species in the rate-determining step of the acid-catalyzed esterification, as would be determined by DFT calculations.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Protonated Acid + Alcohol) | 0.0 | The starting point for the key nucleophilic attack step. |
| Transition State | +19.6 | The energy barrier for the formation of the tetrahedral intermediate; this is the rate-determining step. acs.org |
| Tetrahedral Intermediate | -5.0 | A stable intermediate formed after the alcohol attacks the carbonyl carbon. |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations offer a method to observe the time-evolution of a chemical system, providing insights into the mechanistic pathways of reactions such as the formation of this compound. ethz.charxiv.org In a typical reactive MD simulation, the Newtonian equations of motion are solved for all atoms in the system, governed by forces derived from a reactive force field (like ReaxFF) or from quantum mechanical calculations (ab initio MD). ethz.charxiv.orgresearchgate.net
For the esterification reaction between isohexyl alcohol and neopentanoic acid, MD simulations can be used to:
Explore Reactant Configurations: Simulate the diffusion and orientation of reactant molecules in a given solvent, identifying productive encounters that may lead to a reaction.
Identify Intermediates: Track the formation and breaking of bonds over time to identify transient intermediates and transition states along the reaction pathway. ethz.charxiv.org
Discover Alternative Pathways: In complex environments or under high-energy conditions like pyrolysis, MD can uncover previously unknown reaction channels that supplement established mechanisms. rwth-aachen.dedntb.gov.ua
The trajectories generated from these simulations are post-processed to identify key events, such as bond formation between the alcoholic oxygen and the carbonyl carbon, and subsequent proton transfers that lead to the final ester product and water. arxiv.org
Prediction of Reaction Energetics, Activation Barriers, and Rate Constants
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in quantitatively describing the energetics of a reaction. nih.govchemrxiv.org For the acid-catalyzed synthesis of this compound, DFT calculations can map the entire potential energy surface of the reaction.
This process involves:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states (TS), and products are optimized to find their lowest energy conformations. nih.gov
Energy Calculation: High-accuracy single-point energy calculations are performed on the optimized geometries to determine their relative energies. nih.gov
Transition State Verification: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state structure correctly connects the intended reactant and product states. nih.gov
The energy difference between the reactants and the highest-energy transition state gives the activation barrier (ΔG‡), a critical factor in determining the reaction rate. nih.gov Using Transition State Theory (TST), specifically the Eyring equation, these calculated activation barriers can be used to predict theoretical rate constants (k) for the reaction under specific temperature conditions. nih.gov For the esterification of an alcohol and a carboxylic acid, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon. nih.gov
Table 1: Illustrative Energy Profile for a Generic Acid-Catalyzed Esterification Reaction Note: These are representative values and not specific to this compound.
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (Acid + Alcohol) | 0.0 | Initial state |
| 2 | Protonated Acid | -5.0 | Activation of the carboxylic acid by a proton catalyst |
| 3 | Transition State 1 (TS1) | +19.6 | Nucleophilic attack of alcohol on the protonated acid nih.gov |
| 4 | Tetrahedral Intermediate | +2.5 | Formation of the key intermediate |
| 5 | Transition State 2 (TS2) | +15.0 | Proton transfer and elimination of water |
| 6 | Products (Ester + Water) | -3.0 | Final state |
Solvation Effects in Computational Reaction Studies
Reactions are typically performed in a solvent, which can profoundly influence reaction mechanisms and rates. nih.gov Computational models account for these effects using several approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient and widely used to calculate solvation free energies. nih.govnih.govresearchgate.net These models can significantly alter the calculated activation barriers by differentially stabilizing the charged or polar transition states relative to the reactants. nih.gov
Explicit Solvation Models: A finite number of individual solvent molecules are included in the quantum mechanical calculation. This QM/MM (Quantum Mechanics/Molecular Mechanics) approach provides a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but is computationally more demanding. nih.gov
Studies on esterification reactions have shown that the choice of solvent can change reaction orders and increase reaction rates by an order of magnitude or more. aiche.orgresearchgate.net Therefore, accurately modeling the synthesis of this compound requires the inclusion of a reliable solvation model. acs.org
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules, which serve as their experimental fingerprints.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR spectra with high accuracy, aiding in spectral assignment and conformational analysis. nih.govnih.gov The standard protocol involves:
Conformational Search: Identifying all low-energy conformers of this compound.
Geometry Optimization: Optimizing the structure of each conformer using a reliable DFT method (e.g., B3LYP/6-31G(d)). github.io
NMR Calculation: Calculating the magnetic shielding tensors for each optimized conformer using the Gauge-Independent Atomic Orbital (GIAO) method, often with a specialized functional (e.g., WP04 or mPW1PW91) and a larger basis set in a continuum solvent model. nih.govgithub.iodntb.gov.ua
Boltzmann Averaging: The predicted chemical shifts of the individual conformers are averaged based on their calculated relative energies and populations to yield the final predicted spectrum.
This process allows for the unambiguous assignment of each peak in the experimental spectrum to a specific nucleus in the this compound molecule. researchgate.net
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These values are illustrative, based on typical ranges for similar structures, and represent what a computational study would aim to produce.
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Neopentanoate C(CH₃)₃ | 1.20 (s, 9H) | 27.2 |
| Neopentanoate C=O | - | 178.5 |
| Neopentanoate C(C)(C)₃ | - | 38.8 |
| -O-CH₂- | 4.05 (t, 2H) | 63.5 |
| -CH₂-CH₂-CH- | 1.55 (m, 2H) | 37.4 |
| -CH(CH₃)₂ | 1.70 (m, 1H) | 25.0 |
| -CH(CH₃)₂ | 0.90 (d, 6H) | 22.5 |
Simulation of IR and Raman Spectra for Vibrational Analysis
Vibrational spectroscopy (Infrared and Raman) provides information about the functional groups and bonding within a molecule. nih.gov DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.netspectroscopyonline.com
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. researchgate.net To correct for this, the computed frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). scifiniti.com The analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for a detailed assignment of each experimental band to specific atomic motions (e.g., stretching, bending, rocking). researchgate.net
For this compound, key predicted vibrations would include:
C=O stretch: A strong, characteristic band in the IR spectrum, typically predicted around 1730-1750 cm⁻¹.
C-O-C stretches: Asymmetric and symmetric stretching modes of the ester linkage.
C-H stretches: Multiple bands from the methyl and methylene (B1212753) groups of the isohexyl and neopentyl fragments, typically in the 2850-3000 cm⁻¹ region. scifiniti.com
CH₂/CH₃ bending modes: Vibrations appearing in the fingerprint region (below 1500 cm⁻¹).
Simulated spectra can be generated by fitting the calculated frequencies and intensities to a lineshape function (e.g., Lorentzian or Gaussian), allowing for direct visual comparison with experimental data. scifiniti.comosti.gov
Theoretical Calculation of UV-Vis Absorption Spectra and Electronic Excitations
UV-Vis spectroscopy probes the electronic transitions within a molecule. instanano.com Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the vertical excitation energies and oscillator strengths that define the UV-Vis spectrum. veloxchem.orgmedcraveonline.com
For a saturated ester like this compound, the primary chromophore is the carbonyl group (C=O). The expected electronic transitions would be:
n → π* transition: An electron is excited from a non-bonding (n) orbital on the oxygen atom to the anti-bonding π* orbital of the carbonyl double bond. This is a symmetry-forbidden transition, resulting in a weak absorption band, typically in the far UV region.
π → π* transition: An electron is excited from the bonding π orbital to the anti-bonding π* orbital of the carbonyl group. This is an allowed transition, leading to a strong absorption band at a higher energy (shorter wavelength). researchgate.net
TD-DFT calculations, performed with an appropriate functional and basis set within a solvent model, can predict the maximum absorption wavelength (λmax) for these transitions. researchgate.netmedcraveonline.com For simple aliphatic esters, these absorptions occur at wavelengths below the standard measurement range of many spectrophotometers (>200 nm), but the calculations provide fundamental insight into the molecule's electronic structure.
Molecular Modeling for Interfacial Phenomena and Material Interactions
Theoretical and computational chemistry approaches, particularly molecular dynamics (MD) simulations, offer a powerful lens to investigate the behavior of molecules like this compound at interfaces. These methods provide a molecular-level understanding that is often inaccessible through experimental techniques alone. By simulating the movements and interactions of individual atoms and molecules over time, researchers can elucidate the structure, dynamics, and thermodynamics of interfacial systems.
Simulation of this compound at Liquid-Air or Liquid-Liquid Interfaces
While direct simulations of this compound at interfaces are not available, studies on other ester-containing molecules, such as fatty acid esters and phospholipids, provide a framework for understanding how it might behave. MD simulations can predict how these molecules orient themselves at a liquid-air or liquid-liquid interface. Typically, the polar ester group would be expected to interact favorably with a polar liquid phase (like water), while the nonpolar isohexyl and neopentanoate alkyl chains would be directed towards a nonpolar liquid phase or into the air.
Simulations can quantify various interfacial properties. For instance, in a study of N-dodecyl betaine (B1666868) monolayers at the air-water interface, MD simulations were used to calculate the thickness of the interfacial monolayer. mdpi.com This is determined using the "10–90" rule, which defines the thickness as the distance over which the water density profile changes from 10% to 90% of its bulk value. mdpi.com
Table 1: Calculated Monolayer Thickness of N-dodecyl Betaine at the Air-Water Interface
| Surface Area per Molecule (nm²) | Monolayer Thickness (nm) |
|---|---|
| 0.32 | 1.34 |
| 0.40 | 1.25 |
| 0.64 | 1.02 |
| 1.28 | 0.75 |
| 2.56 | 0.64 |
| 6.40 | 0.61 |
This table is interactive. Users can sort and filter the data.
Similarly, in simulations of phosphatidylcholine mixtures at a water/air interface, the area per molecule is a key parameter derived from the simulations, which gives insight into the packing of the molecules at the interface. nih.gov
Table 2: Area per Molecule from MD Simulations of Phosphatidylcholine Mixtures
| System | Area per Molecule (Ų) |
|---|---|
| DPPC/POPC | 61.89 |
| DPPA/POPC | 57.53 |
| DHDP/POPC | 45.64 |
This table is interactive. Users can sort and filter the data.
Computational Insights into Antifoam Mechanisms at a Molecular Level
The antifoaming properties of substances like this compound are rooted in their ability to disrupt the stability of foam films. Molecular dynamics simulations can provide crucial insights into the mechanisms by which antifoam agents operate. An effective antifoam agent must be able to enter the foam lamella (the thin liquid film between air bubbles) and displace the surfactant molecules that stabilize it.
Computational studies can model the entry of an antifoam molecule into a surfactant-stabilized liquid film. Key to this process is the entry barrier, which is related to the surface tensions of the foaming liquid, the antifoam, and the interfacial tension between them. While specific simulations for this compound are lacking, research on other systems highlights the general principles. For an oil-based antifoam to work, it must have a lower surface tension than the foaming liquid, allowing it to spread at the interface.
Simulations can also elucidate the "bridging-dewetting" mechanism. In this process, an oil droplet of the antifoam bridges the two surfaces of the foam film. If the contact angle of the oil on the aqueous surface is greater than 90 degrees, the oil will spontaneously dewet, causing the film to rupture. Molecular modeling can be used to calculate the contact angle of a simulated droplet of a substance like this compound on a surfactant-laden water surface, thereby predicting its potential effectiveness as an antifoam agent via this mechanism.
Modeling Interactions with Surfactant Molecules and Foaming Agents
The interaction between an antifoam agent and the surfactants that stabilize a foam is critical to its function. MD simulations are well-suited to study these interactions at a molecular level. By constructing a simulation box containing surfactant molecules at an interface and then introducing the antifoam agent, researchers can observe how the antifoam molecules interact with and displace the surfactant molecules.
A key parameter that can be calculated from such simulations is the interaction energy between the antifoam and surfactant molecules. A strong favorable interaction can lead to the incorporation of the antifoam into the surfactant monolayer, which can alter the monolayer's properties and lead to foam destabilization.
Furthermore, simulations can provide data on the solvent-accessible surface area (SASA), which quantifies the exposure of different parts of the molecules to the surrounding solvent. A study on the self-assembly of palmitate esters with a surfactant showed that the addition of a drug molecule, which acted as a co-surfactant, led to a more compact micellar structure with a lower SASA value. nih.gov This indicates a change in the molecular arrangement due to intermolecular interactions.
Table 3: Average Solvent Accessible Surface Area (SASA) per Surfactant Molecule
| System | Hydrophobic SASA (nm²) | Hydrophilic SASA (nm²) | Total SASA (nm²) |
|---|---|---|---|
| OP/T80 | 149.31 (±5.57) | 72.21 (±1.11) | 221.52 (±5.33) |
| OP/T80/DIF | 95.82 (±2.55) | 57.83 (±0.81) | 153.65 (±2.57) |
This table is interactive. Users can sort and filter the data.
For this compound, similar simulations could predict its interaction with various common foaming agents. By analyzing the trajectories and interaction energies, one could determine whether it is likely to disrupt the packing of the surfactant monolayer, leading to foam collapse. These computational approaches provide a powerful, albeit predictive, tool for understanding and designing effective antifoam agents.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing isohexyl neopentanoate, and how can researchers optimize reaction conditions?
- Methodological Answer: Optimization typically involves factorial design experiments to test variables such as catalyst concentration, temperature, and reaction time. For example, a 2³ factorial design can systematically evaluate interactions between these factors. Researchers should document reagent purity, equipment specifications, and procedural modifications to ensure reproducibility . Characterization of the final product via NMR and GC-MS is critical to validate synthesis efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data from multiple methods be resolved?
- Methodological Answer: Combine FT-IR (for functional group analysis), ¹H/¹³C NMR (for structural elucidation), and mass spectrometry (for molecular weight confirmation). If discrepancies arise (e.g., NMR vs. computational predictions), cross-validate results using alternative techniques like X-ray crystallography or replicate experiments. Document all instrument parameters and calibration standards to trace inconsistencies .
Q. How does this compound interact with common solvents, and what methodologies determine solubility parameters?
- Methodological Answer: Use Hansen solubility parameters (HSPs) and cloud-point titration to assess compatibility. Conduct systematic solubility tests in solvents of varying polarity (e.g., hexane, ethanol, DMSO) under controlled temperatures. Report solvent purity and experimental conditions (e.g., agitation rate, equilibration time) to ensure comparability with literature data .
Advanced Research Questions
Q. How can researchers design factorial experiments to investigate multiple variables affecting this compound’s stability under environmental stressors?
- Methodological Answer: Implement a fractional factorial design to evaluate factors like UV exposure, humidity, and oxygen levels. For accelerated stability testing, use response surface methodology (RSM) to model degradation kinetics. Include control batches and replicate samples to account for experimental noise. Data analysis should incorporate ANOVA to identify significant interactions .
Q. What statistical approaches are recommended for analyzing contradictory thermodynamic data (e.g., ΔH, ΔG) across studies?
- Methodological Answer: Perform meta-analysis to aggregate data from peer-reviewed studies, weighting results by experimental precision. Use Bland-Altman plots or principal component analysis (PCA) to identify systematic biases. Replicate key experiments under standardized conditions to isolate methodological discrepancies (e.g., calorimetry vs. computational estimates) .
Q. How should molecular dynamics (MD) simulations be integrated with experimental data to refine computational models of this compound’s behavior?
- Methodological Answer: Calibrate force fields using experimental viscosity, density, and diffusion coefficients. Validate simulations against spectroscopic or chromatographic data. Employ iterative refinement cycles, adjusting parameters like van der Waals radii until computational outputs align with empirical observations .
Q. What strategies address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer: Standardize catalyst preparation (e.g., immobilization techniques, activation protocols) and document batch-to-batch variability. Use Design of Experiments (DoE) to identify critical process parameters. Publish raw data and step-by-step protocols in supplementary materials to enhance transparency .
Q. How do isotopic labeling techniques enhance mechanistic studies of this compound in complex reaction systems?
- Methodological Answer: Incorporate ¹³C or ²H labels at specific positions to track reaction pathways via isotope-ratio mass spectrometry (IRMS) or NMR. Compare labeled vs. unlabeled compound kinetics to elucidate intermediates. Ensure isotopic purity (>98%) and validate labeling efficiency through control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
